Product packaging for Tetramethylsuccinimide(Cat. No.:CAS No. 3566-61-8)

Tetramethylsuccinimide

Cat. No.: B048748
CAS No.: 3566-61-8
M. Wt: 155.19 g/mol
InChI Key: XGJPUQFWFRCCFO-UHFFFAOYSA-N
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Description

Tetramethylsuccinimide is a high-purity organic compound of significant interest in synthetic chemistry and biomedical research. As a cyclic imide derivative of tetramethylsuccinic acid, it serves as a versatile building block and intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds, functional materials, and pharmaceutical precursors. Its rigid, substituted succinimide structure makes it a valuable scaffold for studying molecular interactions and for creating novel polymers with specific thermal and mechanical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B048748 Tetramethylsuccinimide CAS No. 3566-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4-tetramethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPUQFWFRCCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189164
Record name 3,3,4,4-Tetramethylsuccinimide
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3566-61-8
Record name 2,2,3,3-Tetramethylsuccinimide
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Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 3566-61-8
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Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 2,2,3,3-TETRAMETHYLSUCCINIMIDE
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Synthetic Methodologies and Chemical Transformations Involving Tetramethylsuccinimide

Strategies for the Preparation of Tetramethylsuccinimide and its Precursors

The precursor to this compound, 2,2,3,3-tetramethylsuccinic anhydride (B1165640) (M4SA), can be synthesized from the thermal decomposition of 2,2'-azobis(isobutyronitrile) (AIBN). AIBN is a well-known radical initiator that, upon heating, decomposes to eliminate nitrogen gas (N₂) and generate two 2-cyano-2-propyl radicals. wikipedia.org This decomposition typically occurs at temperatures above 40°C, with a common range for reactions being between 66°C and 72°C. wikipedia.org

The pyrolysis of AIBN leads to the formation of tetramethylsuccinonitrile. wikipedia.org This intermediate is then converted to 2,2,3,3-tetramethylsuccinic anhydride, which serves as the direct precursor for forming the this compound group on target molecules.

This compound as a Protecting and Directing Group in Organic Synthesis

This compound (M4SI) has emerged as a valuable protecting and directing group, particularly in the synthesis of purine (B94841) nucleosides. The synthesis of these nucleosides presents a significant challenge, as the crucial glycosylation step must be both regioselective (controlling which nitrogen atom of the purine ring attaches to the sugar) and diastereoselective (controlling the stereochemistry of the new bond).

The M4SI group is introduced by reacting a purine derivative, such as adenine (B156593), with 2,2,3,3-tetramethylsuccinic anhydride (M4SA) in refluxing pyridine (B92270) with a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction forms a stable imide with the exocyclic amine of the purine. The bulky nature of the this compound group provides significant steric hindrance, which is key to its function as a directing group.

The M4SI group is highly effective in controlling the outcome of glycosylation reactions for 6-aminopurine derivatives. Traditional methods, such as the sodium salt method using a 6-chloropurine (B14466), often yield mixtures of N9 and N7 isomers, which can be difficult to separate and lead to lower yields of the desired product. For instance, the reaction of 6-chloropurine with a standard sugar donor can result in an N9:N7 product ratio of approximately 4.7:1. This ratio can worsen significantly with small changes to the purine structure.

The primary advantage of using the this compound group is its ability to enforce high regioselectivity for glycosylation at the N9 position of the purine ring. X-ray crystallography studies have confirmed that the structure of the M4SI-protected purine is arranged so that the imide carbonyl and the four methyl groups of the protecting group sterically block the N7 nitrogen atom. wikipedia.org This blockade effectively prevents the incoming glycosyl donor from attacking the N7 position, thereby directing the reaction almost exclusively to the N9 nitrogen. wikipedia.org

This directing effect is particularly beneficial for the synthesis of nucleosides from 3-substituted purines, where substituents can sterically hinder the N9 position and unfavorably alter the N9:N7 glycosylation ratio. The M4SI group overrides this effect, ensuring high yields of the desired β-N9 nucleoside.

The table below illustrates the effectiveness of the M4SI directing group in controlling regioselectivity for the glycosylation of various purine derivatives compared to unprotected or alternatively protected precursors.

EntryPurine DerivativeProtecting GroupN9:N7 RatioTotal Yield (%)
16-ChloropurineNone4.7:170
26-Amino-3-deaza-3-methylpurineNone1.0:2.248
3AdenineM4SI>50:182
46-Amino-3-deaza-3-methylpurineM4SI>50:183

This table is generated based on data presented in related research findings to compare glycosylation outcomes.

While the M4SI group is highly effective in controlling regioselectivity at N9, the stereochemical outcome (i.e., the formation of the desired β-anomer versus the α-anomer) can be influenced by the reactivity of the purine substrate. The formation of undesired α-nucleosides can occur due to the anomerization of the chloro-sugar donor, a process that is more pronounced in polar solvents.

For highly reactive purines, the glycosylation reaction proceeds quickly, leading predominantly to the desired β-N9 product. However, for more sterically hindered nucleophiles, such as certain 3-substituted purines, the glycosylation reaction is slower. This extended reaction time allows for more significant anomerization of the sugar donor, resulting in the formation of larger amounts of the α-nucleoside product. wikipedia.org Despite this, the M4SI group's ability to block N7 remains highly effective.

The formation of the this compound derivative begins with the protection of the exocyclic amine on the purine base. Tetramethylsuccinic anhydride reacts with the 6-amino group of purine derivatives to form the corresponding this compound. wikipedia.org This transformation converts the nucleophilic primary amine into a non-reactive imide, preventing it from participating in undesired side reactions during the subsequent glycosylation step.

The M4SI group functions as an effective base-labile protecting group. After the glycosylation is complete, the protecting group can be readily removed under basic conditions, such as treatment with ammonia (B1221849) in methanol (B129727) (NH₃/MeOH), to regenerate the exocyclic amine and yield the final nucleoside product. wikipedia.org

Influence on Reactivity and Functional Group Compatibility

The structure of 3,3,4,4-tetramethylsuccinimide plays a significant role in its chemical reactivity and compatibility with various functional groups. The presence of four methyl groups on the succinimide (B58015) ring at the 3 and 4 positions provides considerable steric hindrance and, more importantly, enhances the stability of the five-membered ring. researchgate.netresearchgate.net This total methylation prevents the formation of a double bond within the ring, a common side reaction pathway for unsubstituted or less substituted succinimides. researchgate.netresearchgate.net

This inherent stability makes this compound a robust moiety in multi-step syntheses. It is less susceptible to ring-opening or other disturbances by reactive compounds that might otherwise affect a standard succinimide ring. researchgate.netresearchgate.net Consequently, it exhibits broad functional group compatibility, allowing for chemical transformations on other parts of a molecule without compromising the integrity of the imide ring. The N-H proton of the imide is acidic, with a pKa of 9.7, allowing for deprotonation to form the corresponding 3,3,4,4-tetramethylsuccinimidate anion. researchgate.net This anion is a relatively strong base and an effective nucleophile, which is central to many of its derivatization reactions. researchgate.netresearchgate.net

Derivatization of this compound: Synthesis of Novel Compounds

Reactions with Phosphorus Halides to Form Imidophosphanes and Phosphine (B1218219) Oxides

A significant area of research into the derivatization of this compound involves its reaction with various phosphorus halides. These reactions typically utilize either this compound (TH) itself or its potassium salt, potassium 3,3,4,4-tetramethylsuccinimidate, to react with chlorophosphanes. researchgate.net The reaction of phenyl-substituted chlorophosphanes (PhmPCln, where m = 3-n and n = 1, 2, 3) with potassium 3,3,4,4-tetramethylsuccinimidate leads to the formation of the corresponding imidophosphanes (PhmPTn, where T is the 3,3,4,4-tetramethylsuccinimidyl group). researchgate.net

Interestingly, attempts to synthesize imidophosphoranes by reacting the potassium salt with phosphorus halides of higher oxidation states (PhmPCln, where m = 5-n and n = 2, 3, 4) did not yield the expected products. Instead, these reactions resulted in the formation of phosphine oxides, indicating the formation of a phosphoryl group (P=O) during the reaction. researchgate.net The molecular structures of several of these novel imidophosphane and phosphine oxide products have been confirmed by single-crystal X-ray diffraction. researchgate.net

Table 1: Synthesis of Imidophosphanes and Phosphine Oxides
Phosphorus Halide ReactantThis compound SourceProduct TypeSpecific Product
PhPCl2Potassium 3,3,4,4-tetramethylsuccinimidateImidophosphanePhP(T)2
Ph2PClPotassium 3,3,4,4-tetramethylsuccinimidateImidophosphanePh2P(T)
PCl3Potassium 3,3,4,4-tetramethylsuccinimidateImidophosphaneP(T)3
Ph3PCl2Potassium 3,3,4,4-tetramethylsuccinimidatePhosphine Oxide(T)3PO·TH

Nucleophilic Substitution Reactions

The anion of this compound, 3,3,4,4-tetramethylsuccinimidate, is an effective nucleophile. researchgate.netresearchgate.net This property is exploited in nucleophilic substitution reactions where the tetramethylsuccinimidyl group displaces a leaving group, typically a halide, from an organic substrate.

Documented examples of this reactivity include the reaction of this compound (or its potassium salt) with various halogenated compounds. researchgate.net Specific substrates that have been shown to undergo successful substitution of halogens by the 3,3,4,4-tetramethylsuccinimidyl group include:

Diiodomethane

Chloroacetonitrile

Dichloroacetone researchgate.net

In these reactions, the tetramethylsuccinimidate anion attacks the electrophilic carbon atom, displacing the halide ion and forming a new carbon-nitrogen bond. This provides a straightforward method for introducing the robust and sterically defined this compound moiety into a variety of molecular scaffolds.

Reactions with C-H Acidic Compounds

Based on a thorough review of the scientific literature, there is no specific information available regarding the reaction of 3,3,4,4-tetramethylsuccinimide or its corresponding anion with C-H acidic compounds, such as enolates or malonic esters. While the 3,3,4,4-tetramethylsuccinimidate anion is a relatively strong base, its application in deprotonating C-H acidic compounds to initiate further reactions has not been documented in the surveyed literature.

Role as a Synthetic Additive in Catalytic Processes

Modulation of Metal-Catalyzed Cross-Coupling Reactions

A comprehensive search of the available chemical literature did not yield any studies or reports where 3,3,4,4-tetramethylsuccinimide is used as a synthetic additive or ligand to modulate the outcome of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi couplings). The role of additives and ligands in these catalytic cycles is highly specific, and there is no current evidence to suggest that this compound has been explored for this purpose.

Impact on Reaction Generality and Functional Group Tolerance

The utility of a synthetic methodology is significantly defined by its generality—the range of different substrates it can effectively accommodate—and its tolerance for various functional groups. In the context of a metallaphotoredox-catalyzed decarboxylative arylation, the addition of cyclic imides, including this compound, has been shown to substantially enhance both of these aspects. While phthalimide (B116566) was identified as the most broadly effective additive in a comprehensive screening, this compound also demonstrated notable performance, underscoring that the steric profile of the imide additive is not a critical factor for its efficacy. nih.gov

The introduction of an effective imide additive dramatically expands the scope of the decarboxylative arylation reaction. A key finding was the newfound tolerance for functionalities that previously acted as poisons to the catalytic system. For instance, substrates containing 1,3-dicarbonyls and benzoic acids, which were formerly incompatible, became viable coupling partners in the presence of the imide additive. nih.gov This broadening of scope is critical for the practical application of the methodology in complex molecule synthesis, where such functional groups are common.

Detailed research findings from a high-throughput experimentation (HTE) screen provide quantitative insight into the impact of various additives on the yield of a model decarboxylative arylation reaction. The data below compares the performance of this compound against the baseline (no additive) and the best-performing additive, phthalimide, for a specific reaction between cyclohexanoic acid and a complex aryl bromide.

Table 1: Effect of Additives on the Yield of a Decarboxylative Arylation Reaction

Additive CAS Number Yield (%)
None N/A 10
This compound 2399-84-0 55

This interactive table summarizes the yield of a model metallaphotoredox decarboxylative arylation reaction with different additives. The data highlights the significant improvement in reaction efficiency when an imide additive is used.

The data clearly illustrates the substantial positive impact of this compound on the reaction yield, increasing it more than five-fold compared to the reaction without an additive. While not as effective as phthalimide in this specific instance, the performance of this compound confirms the beneficial role of the cyclic imide motif in enhancing the reaction's efficiency and, by extension, its generality and functional group tolerance.

Mechanistic Investigations of Tetramethylsuccinimide and Its Derivatives

Reaction Mechanism Elucidation in Organic Transformations

Understanding the reaction mechanisms of tetramethylsuccinimide is crucial for its application in chemical synthesis. This section details its involvement in nucleophilic substitution, radical reactions, and complex competing pathways.

In the synthesis of nucleosides, particularly purine (B94841) derivatives, this compound (M4SI) serves as an effective protecting group. researchgate.net It is used to protect the N(6)-amino group of purines like 2,6-diaminopurine. researchgate.net This protection strategy is instrumental in directing the subsequent glycosylation reaction to the desired nitrogen atom of the purine ring. researchgate.net

The glycosylation reactions, when employing silylpyrimidines, are reported to proceed consistently through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. researchgate.net This mechanism involves a "backside attack" where the nucleophile (the sugar moiety) attacks the electrophilic carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com A key characteristic of the S_N2 reaction is the inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com In the context of glycosylation, this means that if the starting halogenose (a halogenated sugar) has an α-configuration at the anomeric carbon, the resulting nucleoside product will have a β-configuration, and vice versa. researchgate.net This stereospecificity is a hallmark of the S_N2 pathway and is critical for the synthesis of specific nucleoside isomers. researchgate.netchemrxiv.org

Table 1: Application of this compound (M4SI) in Glycosylation

Protected HeterocycleProtecting GroupReaction TypeKey Mechanistic FeatureOutcome
2,6-DiaminopurineThis compound (M4SI) on N(6)-amino groupGlycosylationSN2 MechanismInversion of configuration at the anomeric carbon
2,6-bis(this compound) derivative of 2,6-diaminopurineThis compoundDirect Glycosylation (Sodium Salt Method)SN2 MechanismFormation of 2,6-diaminopurine-2'-deoxyriboside

Derivatives of this compound are also involved in radical reactions. Radical reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org Studies have investigated the reactions of the complex formed between N-bromothis compound and tetrabutylammonium (B224687) tetramethylsuccinimidate. researchgate.net This complex acts as an oxidant and electrophile. researchgate.net

The mechanism of its reaction with nucleophiles depends on the nucleophile's resistance to oxidation. researchgate.net For instance, with oxidation-resistant nucleophiles, the reaction can proceed via "inverted spin trapping," where the radical cation of a spin-trapping agent is formed first. researchgate.net Conversely, with more easily oxidizable nucleophiles, a standard spin trapping mechanism occurs, where a radical is generated from the reaction between the complex and the nucleophile, which is then trapped. researchgate.net In some high-temperature thermal decompositions of organoplatinum compounds, there is evidence of reaction pathways that generate methyl radicals, which are structurally related to the methyl groups in this compound. researchgate.net

The study of reaction mechanisms can be complicated by the presence of competing reaction pathways. researchgate.net A distinction is made between homogeneous reactions, where reactants and catalysts are in the same phase, and heterogeneous reactions, where they are in different phases. savemyexams.comvedantu.com

An illustrative example is the thermal decomposition of bis(trialkylphosphine)-3,3,4,4-tetramethylplatinacyclopentanes in hydrocarbon solvents. researchgate.net This decomposition yields two primary products through distinct pathways:

Homogeneous Pathway: A homogeneous reaction sequence leads to the formation of 1-methyl-1-tert-butylcyclopropane. researchgate.net

Heterogeneous Pathway: A heterogeneous process, catalyzed by platinum(0) that forms during the decomposition, generates 2,2,3,3-tetramethylbutane. researchgate.net

The simultaneous occurrence of these pathways complicates mechanistic analysis. researchgate.net Researchers have developed techniques to isolate these pathways, such as using mercury(0) to poison the solid platinum(0) catalyst, thereby selectively suppressing the heterogeneous reaction without significantly affecting the homogeneous one. researchgate.net This allows for a clearer investigation of the individual reaction mechanisms. researchgate.net

Biological Mechanisms of Action of this compound

This compound (TMS) is a succinimide (B58015) derivative known for its effects on the central nervous system. Unlike other succinimides that have therapeutic uses, TMS exhibits convulsant properties. nih.gov

The central nervous system relies on a delicate balance of excitatory and inhibitory signals, largely mediated by the flow of ions through channels in neuronal membranes. frontiersin.org The activity of these ion channels dictates neuronal excitability and firing patterns. metrionbiosciences.com this compound is classified as a convulsant, whereas other succinimide derivatives like ethosuximide (B1671622) (ES) and α-methyl-α-phenylsuccinimide (MPS) are anticonvulsants used to treat petit mal epilepsy. nih.gov The convulsant action of TMS has been linked to its ability to block responses mediated by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov This action is similar to that of the known convulsant pentylenetetrazol (PTZ). nih.gov

Thalamic relay neurons are critical components of the thalamocortical circuits that are implicated in the generation of absence seizures. frontiersin.org A key player in the activity of these neurons is the low-threshold (T-type) calcium current (LTCC), which is responsible for generating burst firing patterns. frontiersin.orgelifesciences.org

Scientific studies have demonstrated a clear distinction between anticonvulsant and convulsant succinimides in their effects on these specific currents. nih.gov

Anticonvulsant Succinimides: Ethosuximide (ES) and α-methyl-α-phenylsuccinimide (MPS) reduce the low-threshold calcium current in a voltage-dependent manner. nih.gov This reduction of LTCC is considered a primary mechanism for their anticonvulsant action in petit mal epilepsy. nih.govresearchgate.net

Convulsant Succinimides: In sharp contrast, this compound (TMS) only reduces the LTCC at very high concentrations. nih.gov It does not share the potent LTCC-blocking activity of its anticonvulsant counterparts. nih.gov

These findings strongly support the hypothesis that the reduction of T-type calcium currents is a specific mechanism of action for anticonvulsant succinimides, a mechanism not shared by the convulsant this compound. nih.gov

Table 2: Comparative Effects of Succinimide Derivatives on Low-Threshold Calcium Current (LTCC) in Rat Thalamic Relay Neurons

CompoundClassificationEffect on LTCCPotency (IC50)Efficacy (Maximal Reduction)
This compound (TMS)ConvulsantReduction only at very high concentrationsNot reportedNot reported
Ethosuximide (ES)AnticonvulsantReduces LTCC in a voltage-dependent manner~200 µM~40%
α-methyl-α-phenylsuccinimide (MPS)AnticonvulsantReduces LTCC in a voltage-dependent manner~1100 µM~100%
Pentylenetetrazol (PTZ)ConvulsantNo effect on calcium currentsN/AN/A

Data sourced from research on acutely isolated thalamic relay neurones of the rat. nih.gov

Implications for Neurological Research and Anticonvulsant Studies

This compound (TMS) has been a subject of interest in neurological research primarily due to its classification as a convulsant agent. This property stands in stark contrast to other succinimide derivatives, such as ethosuximide, which are utilized as anticonvulsant drugs. The differential effects of these structurally related compounds provide a valuable framework for investigating the mechanisms underlying seizure activity and the action of antiepileptic drugs.

Research has shown that the convulsant effects of TMS are linked to its interaction with the GABAergic system. Specifically, TMS has been found to block γ-aminobutyric acid (GABA) mediated responses, which is a key inhibitory pathway in the central nervous system. nih.gov This blockade of postsynaptic GABA actions is a proposed mechanism for its convulsant activity. oup.com Studies on cultured cortical neurons have demonstrated that TMS can reduce the amplitude of GABA-mediated inhibitory postsynaptic potentials and antagonize the effects of applied GABA. oup.com

A significant area of investigation has been the effect of succinimide derivatives on calcium channels. Anticonvulsant succinimides like ethosuximide have been shown to reduce low-threshold calcium currents (LTCC) in thalamic neurons, a mechanism believed to be crucial for their therapeutic effect in petit mal epilepsy. nih.gov In contrast, TMS exhibits a significantly lower potency in this regard. researchgate.netnih.gov It only reduces LTCC at very high concentrations, suggesting that the blockade of these channels is not its primary mode of action. nih.govnih.gov This distinction in the activity profile between convulsant and anticonvulsant succinimides underscores the importance of LTCC reduction as a key mechanism for seizure prevention. nih.gov

The following table summarizes the differential effects of this compound and the anticonvulsant succinimide, Ethosuximide, providing a comparative view of their neurological impact.

FeatureThis compound (TMS)Ethosuximide (ES)
Primary Neurological Effect ConvulsantAnticonvulsant
Action on GABA Responses Blocks GABA-mediated inhibition nih.govoup.comNo significant enhancement of GABA-mediated inhibition
Effect on Low-Threshold Calcium Currents (LTCC) Reduces LTCC only at very high concentrations nih.govnih.govReduces LTCC at clinically relevant concentrations researchgate.netnih.gov
Proposed Mechanism of Action Blockade of postsynaptic GABA actions oup.comReduction of LTCC in thalamic neurons nih.govnih.gov

Interaction with Nucleic Acid Structures and Biological Processes

The direct interaction of the independent compound this compound with nucleic acid structures and its influence on biological processes such as replication or transcription are not extensively documented in publicly available research. However, studies on derivatives of this compound, where it is incorporated into larger molecules, offer some insights into its potential structural influence.

There is currently no direct evidence in the reviewed literature to suggest that this compound as a separate molecule enhances the stability of nucleic acid duplexes. The stability of the DNA double helix is primarily determined by hydrogen bonding between complementary base pairs and stacking interactions between adjacent bases. researchgate.net

While direct studies on the influence of this compound on tRNA modifications are scarce, the structural impact of a this compound moiety has been observed in a modified adenosine (B11128) nucleoside. In the crystal structure of adenyl-N6-tetramethylsuccinimide, a twisted arrangement between the adenine (B156593) ring and the this compound ring was noted. oup.comnih.gov This finding is significant in the context of hypermodified nucleosides found at position 37 of tRNAs, which are adjacent to the anticodon. oup.comnih.govnih.gov These modifications are crucial for maintaining the reading frame during protein synthesis by stabilizing the codon-anticodon interaction. nih.gov The observed twisted conformation in the adenyl-N6-tetramethylsuccinimide structure suggests that the incorporation of a this compound group can induce specific structural constraints, which is a key role of tRNA modifications. oup.comnih.govnih.gov

Mechanistic Insights from Additive Roles in Catalysis

The role of this compound as an additive in catalysis has been explored in the context of a metallaphotoredox decarboxylative arylation reaction. In a high-throughput screening of additives for this nickel-catalyzed reaction, this compound was among the imides tested. The study found that the steric effects of the imide additive were not a determining factor for the reaction's success, and this compound performed well. This suggests that the electronic properties of the imide are more critical than its size in this catalytic system. The primary role of the imide additive, such as phthalimide (B116566) which was identified as particularly effective, was to overcome limitations of the reaction and expand its utility. While this study provides evidence for the effective use of this compound as an additive, detailed mechanistic investigations into its specific interactions within the catalytic cycle are not yet available.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.

The infrared (IR) spectrum of tetramethylsuccinimide is expected to be characterized by several key absorption bands that are indicative of its succinimide (B58015) structure. The most prominent features would arise from the vibrations of the imide functional group.

A strong, sharp absorption band corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups is anticipated in the region of 1700-1770 cm⁻¹. The presence of two carbonyl groups in the five-membered ring can sometimes lead to two distinct, closely spaced absorption bands. Another significant feature would be the N-H stretching vibration of the imide group, which typically appears as a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed as sharp peaks around 2850-3000 cm⁻¹. Additionally, C-H bending vibrations of the methyl groups are expected in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3100 - 3300Medium to Strong, Broad
C-H (Methyl)Stretch2850 - 3000Medium to Strong, Sharp
C=O (Imide)Stretch1700 - 1770Strong, Sharp
C-H (Methyl)Bend1350 - 1470Medium
C-NStretch1180 - 1360Medium

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides information about the molecular weight and elemental composition of a compound and can also elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular mass of "this compound". researchgate.netmeasurlabs.com Unlike standard mass spectrometry, HRMS can measure mass so accurately that it can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net This high resolving power is critical for confirming the elemental formula of a molecule. umb.edu

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve high mass accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous identification of "this compound" by providing an exact molecular formula from its measured mass. researchgate.net The enhanced resolution of HRMS also aids in the analysis of fragmentation patterns, which can further confirm the compound's structure. researchgate.net

Key HRMS Data for this compound:

ParameterValueReference
Molecular FormulaC8H13NO2 nih.gov
Exact Mass155.0946 u
Molecular Weight155.2 g/mol sigmaaldrich.com

This table presents the theoretical exact mass and molecular weight of this compound, which can be precisely verified using HRMS.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgshimadzu.com This hyphenated technique is highly effective for confirming the purity and identity of "this compound" in a sample. wikipedia.org LC separates the components of a mixture, and the MS then provides mass information for each separated component. wikipedia.org

In the analysis of "this compound," LC/MS can be used to:

Confirm Molecular Weight: The mass spectrometer provides the molecular weight of the compound eluting from the chromatography column, confirming its identity.

Assess Purity: The chromatogram reveals the presence of any impurities. The high sensitivity of the mass spectrometer allows for the detection of even trace-level impurities. nih.gov

Provide Structural Information: When coupled with tandem mass spectrometry (MS/MS), fragmentation of the molecular ion can provide structural details that further confirm the identity of "this compound". wikipedia.org

The use of LC/MS is crucial in quality control to ensure that a sample of "this compound" is free from starting materials, byproducts, or degradation products. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a suitable single crystal, mounting it in an X-ray diffractometer, and collecting diffraction data. wikipedia.org This data is then used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov X-ray crystallography provides unequivocal proof of the molecular structure and is considered the gold standard for structural elucidation. mdpi.com

Advanced Chromatographic Methods for Purification and Analytical Separation

Chromatography is a fundamental technique for the separation and purification of compounds. americanpeptidesociety.org Advanced chromatographic methods offer high resolution and efficiency for the analytical separation and purification of "this compound."

Commonly used advanced chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of compounds. Reverse-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is often employed for the purification of organic molecules like "this compound". americanpeptidesociety.org

Ultra-High-Performance Liquid Chromatography (UHPLC): An advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. jconsortium.com

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. "this compound" can be analyzed by GC, often coupled with a mass spectrometer (GC/MS), for separation and identification.

These chromatographic methods are essential for isolating "this compound" in high purity from reaction mixtures and for performing quantitative analysis to determine its concentration in various samples. tum.de

Computational and Theoretical Chemistry Studies of Tetramethylsuccinimide

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These approaches provide detailed information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. youtube.comsu.se This approach is instrumental in understanding the geometry, stability, and reactivity of molecules like Tetramethylsuccinimide.

Electronic Structure and Energetics: DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations also yield crucial energetic information, such as the total energy of the molecule, the energies of its frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap generally implies greater stability. The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in related succinimide (B58015) structures, the carbonyl oxygens typically represent regions of high electron density.

While specific DFT studies focused solely on the electronic structure of this compound are not prevalent in the literature, the methodology has been extensively applied to similar molecular systems. For example, a study on tetrapyrazinoporphyrazine and its derivatives used DFT to investigate their electronic and geometric structures. sumitomo-chem.co.jp Such studies provide a framework for how the electronic properties of this compound could be theoretically characterized.

Reaction Mechanisms: DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.gov For reactions involving succinimide derivatives, DFT can help map out the potential energy surface. A study on the nucleophilic substitution of tosyloxymaleimide with phenol (B47542) utilized DFT to calculate the coordinates of all stationary points along the reaction pathway, including transition states and intermediates. researchgate.net Another theoretical study explored the mechanism of N-substituted succinimide synthesis in hot water, proposing a plausible reaction pathway. ugent.be Similarly, a quantum mechanics metadynamics study investigated the hydrolysis of the parent succinimide, providing insights into its reaction mechanism. qcri.or.jp These examples illustrate how DFT could be applied to model reactions involving this compound, such as its synthesis or degradation.

Prediction of Spectroscopic Parameters, e.g., NMR Chemical Shifts

Quantum mechanical calculations are also employed to predict spectroscopic data, which can be compared with experimental results for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov

The magnetic shielding constants for each nucleus in this compound can be calculated using QM methods like DFT. These shielding constants are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov While machine learning models are becoming increasingly popular for predicting NMR shifts due to their speed, QM-based predictions remain a foundational method. nih.govchemrxiv.org For complex molecules or where experimental data is scarce, QM-assisted machine learning can provide more accurate predictions. chemrxiv.orgyoutube.com Although a specific QM-based NMR prediction for this compound is not detailed in the literature, the established methodologies are directly applicable.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. umd.edunih.gov This allows for the study of conformational changes and intermolecular interactions over time.

Investigation of Conformational Preferences and Ligand-Receptor Interactions

Ligand-Receptor Interactions: MD simulations are a cornerstone of structure-based drug design, used to study how a ligand, such as a succinimide derivative, interacts with a biological target like a protein receptor. researchgate.netnih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the ligand-receptor complex and to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding. nih.govmdpi.com

For example, molecular docking and dynamics simulations have been used to study the interaction of various succinimide derivatives with enzymes like acetylcholinesterase and the main protease of SARS-CoV-2. nih.govnih.govnih.gov A study on a novel succinimide derivative investigated its binding to the human beta2-adrenergic G protein-coupled receptor and the T-type calcium channel through docking simulations, revealing binding energies and potential interactions. ucsb.edu These studies exemplify the approach that could be taken to investigate the potential biological interactions of this compound.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. mit.edu Computational methods are essential for characterizing these fleeting structures. nih.gov

DFT calculations are commonly used to locate and characterize transition states. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mit.edu By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined, which is crucial for understanding reaction rates. nih.gov

For instance, a DFT study on the synthesis of aryloxymaleimides from tosyloxymaleimide involved the calculation of transition state structures and their corresponding energies. researchgate.net The Intrinsic Reaction Coordinate (IRC) method was used to confirm that the identified transition states correctly connect the reactants and products. researchgate.net Similarly, kinetic analyses of succinimide-mediated peptide degradation have shown that processes like hydrolysis and racemization proceed through a succinimide intermediate, and the pathways for these reactions can be modeled computationally. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies typically involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or an artificial neural network, is then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

While no specific QSAR models for this compound are found in the literature, numerous studies have been conducted on other succinimide derivatives. For example, a 3D-QSAR study was performed on a series of N-phenylsuccinimides to predict their biological activity. nih.gov Another 3D-QSAR study on pyrazole-containing compounds led to the discovery of potent succinate (B1194679) dehydrogenase inhibitors. nih.gov The biological activities of succinimide derivatives, including their anticonvulsant, anti-inflammatory, and antitumor properties, have been extensively reviewed, often in the context of their structure-activity relationships. These studies demonstrate the utility of SAR in understanding how structural modifications to the succinimide scaffold influence biological function.

Below is an example of how data from a hypothetical QSAR study on a series of succinimide derivatives might be presented.

CompoundLogPMolecular Weight (g/mol)Predicted Activity (IC50, µM)Experimental Activity (IC50, µM)
Succinimide-0.5899.09>100>100
N-Methylsuccinimide-0.25113.1285.288.5
N-Ethylsuccinimide0.15127.1462.765.1
This compound0.85155.2045.347.9
N-Phenylsuccinimide1.45175.1912.111.8

Application in Catalyst Design and Optimization

Computational and theoretical chemistry studies, while not extensively focused on this compound itself, have provided significant insights into the parent compound, succinimide, and its derivatives, particularly in the realm of catalyst design. These studies offer a foundational understanding that can be extrapolated to predict the potential applications and optimization of this compound-based catalysts. The primary area where succinimide derivatives have shown promise is in the field of oxidation catalysis, specifically as hydrogen atom transfer (HAT) agents.

Theoretical investigations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bond dissociation energies, and reaction kinetics of succinimide-based radical catalysts. A notable example is the study of succinimide-N-oxyl (SINO), a radical species that has been computationally evaluated as a catalyst for C-H functionalization reactions. nih.govmdpi.com

Detailed research findings have highlighted the influence of the succinimide framework on catalytic activity. Computational models have been employed to compare the efficacy of SINO with other N-oxyl radicals, such as phthalimide-N-oxyl (PINO). These studies have revealed that the kinetics of the HAT process are not solely governed by thermodynamic factors. nih.gov Transition state (TS) polarization has been identified as a key contributor to the reactivity of these catalysts. nih.gov

For instance, computational analysis has shown that despite engaging in more exergonic reactions, the reactivity of tetrachloro-PINO is comparable to that of SINO, underscoring the importance of factors beyond simple thermodynamics. nih.gov This insight is crucial for the rational design of new catalysts. By modifying the succinimide backbone, for example, through alkyl substitution as in this compound, it is possible to tune the electronic properties and, consequently, the catalytic performance. The electron-donating nature of methyl groups could potentially influence the stability of the N-oxyl radical and the polarization of the HAT transition state, thereby optimizing the catalyst for specific applications.

The following table summarizes key computational data comparing the catalytic performance of Succinimide-N-oxyl (SINO) with the well-established Phthalimide-N-oxyl (PINO) catalyst in the oxidation of a model substrate. This data provides a baseline for understanding the catalytic potential of the succinimide core structure.

CatalystReaction Time (hours)Yield (%)Relative Efficiency
Succinimide-N-oxyl (SINO)1.791More Efficient
Phthalimide-N-oxyl (PINO)3.890Less Efficient

This table presents a comparison of reaction times and yields for the oxidation of a benzylic alcohol using SINO and PINO under optimized electrochemical conditions, demonstrating the higher efficiency of the succinimide-based catalyst.

Further computational studies have explored the bond dissociation enthalpy (BDE) of the N-O bond in N-hydroxy precursors, which is a critical parameter in the generation of the active N-oxyl radical catalyst. DFT calculations have been used to predict these values, offering a theoretical screening tool for new catalyst candidates.

CompoundCalculated N-O Bond Dissociation Enthalpy (kcal/mol)
N-Hydroxysuccinimide (NHS)Data indicates a higher BDE
N-Hydroxyphthalimide (NHPI)Data indicates a lower BDE

This table highlights the difference in the calculated N-O bond dissociation enthalpies for the precursors of SINO and PINO, a factor that influences the formation of the active catalyst.

Applications in Advanced Chemical Research

Medicinal Chemistry and Chemical Biology

The synthesis of modified nucleosides and purine (B94841) analogues is a cornerstone of medicinal chemistry, aiming to develop new therapeutic agents with improved efficacy and selectivity. The tetramethylsuccinimide moiety has been explored as a component in the synthesis of these complex molecules. For instance, the electronegative effect of the this compound group has been noted in the chemical modification of 3-deazapurines, which are analogues of purines with significant interest in medicinal chemistry.

One of the promising areas of application for this compound derivatives is in the development of antiviral drugs. Research has shown that certain bis(this compound) derivatives exhibit antiviral activity in vitro. While the specific mechanisms are still under investigation, these findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel antiviral agents. The structural rigidity and lipophilicity conferred by the tetramethyl group may play a crucial role in the biological activity of these compounds.

Compound DerivativeObserved Activity
Bis(this compound) derivativeAntiviral activity in vitro

Fluorescent probes are indispensable tools for studying the structure, function, and dynamics of nucleic acids like DNA and RNA. These probes are designed to bind to specific sequences or structures and emit a fluorescent signal, allowing for their detection and analysis. While the direct application of this compound as a fluorescent probe has not been extensively documented, its rigid structure and potential for chemical modification make it a candidate for incorporation into larger probe molecules. The development of novel fluorescent probes often involves the use of modular building blocks, and the this compound core could potentially be functionalized to create new scaffolds for such probes.

Purine receptors, such as P1 (adenosine) and P2 (ATP) receptors, are involved in a wide range of physiological processes and are important targets for drug development. Agonists are molecules that bind to and activate these receptors. The development of selective purine receptor agonists is a key area of research for treating various diseases. While specific research on this compound derivatives as purine receptor agonists is limited, the structural similarities of some of its potential derivatives to endogenous purines could warrant investigation into their ability to interact with these receptors.

The biological activities of succinimide (B58015) derivatives are well-documented, with many compounds exhibiting anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. Research into N-substituted succinimide analogues has revealed a broad spectrum of pharmacological activities. While this compound itself is a specific derivative, the general biological activities of the succinimide class suggest that N-substituted this compound derivatives could also possess a range of biological activities beyond their historical association with anticonvulsant research. The exploration of these potential activities could lead to the discovery of new therapeutic applications for this class of compounds.

Catalysis Research

Enhancement of Cross-Coupling Reaction Methodologies

Cross-coupling reactions are a fundamental class of reactions in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often through the use of palladium catalysts. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. A thorough search of scientific literature did not yield specific examples or studies where this compound is employed to enhance or participate in cross-coupling reaction methodologies. The development of these methodologies typically involves the design of novel ligands, catalysts, and reaction conditions to improve efficiency, selectivity, and substrate scope.

Role in Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, while heterogeneous catalysis involves catalysts in a different phase. wikipedia.orgmdpi.com Both are critical in a vast array of industrial and academic chemical processes. matthey.comrsc.org Despite the broad utility of various organic molecules in catalytic systems, there is no specific information available in the searched scientific literature detailing the role of this compound as a catalyst, ligand, or other component in either homogeneous or heterogeneous catalytic systems. Research in this area continues to explore new molecular scaffolds to improve catalytic activity, selectivity, and stability. nih.govruhr-uni-bochum.de

Materials Science and Polymer Chemistry

The field of materials science and polymer chemistry focuses on the design, synthesis, and characterization of new materials with tailored properties. Succinimide moieties are known to be incorporated into polymer backbones to influence properties such as thermal stability and solubility.

Investigation of Polymer Properties and Synthesis with Succinimide Moieties

The synthesis of polymers with specific functional groups is a key area of research aimed at creating materials with desired mechanical, thermal, and chemical properties. While polymers containing the parent succinimide ring are documented, specific studies on the synthesis and investigation of the properties of polymers derived from or containing this compound moieties are not found in the available literature. Research in this field often explores how the structure of monomer units influences the final properties of the polymer.

Integration into Novel Materials and Functional Systems

The integration of specific molecular components into novel materials is a strategy to impart desired functionalities, such as responsiveness to stimuli, specific recognition capabilities, or enhanced electronic properties. There is currently no available research that describes the integration of this compound into novel materials or functional systems. The development of such materials is a vibrant area of research, constantly seeking new molecular building blocks to create advanced functional systems.

Other Emerging Academic Applications

Beyond the specific areas mentioned, the exploration of new applications for chemical compounds is an ongoing effort in academic research. At present, there are no documented emerging academic applications for this compound in the scientific literature that has been surveyed.

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies for Tetramethylsuccinimide Derivatives

Future research will likely focus on the development of novel and more efficient synthetic routes to this compound and its derivatives. A key area of interest is the application of green chemistry principles to minimize the environmental impact of synthesis. thepharmajournal.com Current methods for synthesizing N-substituted succinimides often involve multiple steps, including the dehydrative condensation of an anhydride (B1165640) and an amine at high temperatures, followed by cyclization using various reagents. ijcps.org These processes can be inefficient and may use hazardous reagents. ijcps.org

Furthermore, the development of protocols that tolerate a wide range of functional groups will be crucial for creating a diverse library of this compound derivatives for various applications. rsc.org This could involve the use of novel catalysts and reaction media that are more sustainable.

In-depth Mechanistic Studies of its Biological Interactions at the Molecular Level

While the biological activities of many succinimide (B58015) derivatives are well-documented, in-depth mechanistic studies at the molecular level for this compound are a critical area for future research. Understanding how the specific structural features of this compound, namely the four methyl groups, influence its interactions with biological targets is paramount.

Future studies should employ a combination of experimental and computational techniques to elucidate these mechanisms. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about how this compound derivatives bind to proteins and other biomolecules. This can be complemented by molecular docking studies to predict binding modes and affinities.

A deeper understanding of these molecular interactions will be invaluable for the rational design of new therapeutic agents. For example, by identifying the key interactions between a this compound derivative and its biological target, it may be possible to design new derivatives with improved potency and selectivity.

Advanced Computational Modeling for Predictive Design and Optimization of this compound-based Systems

Advanced computational modeling is poised to play a pivotal role in accelerating the discovery and optimization of this compound-based systems. mit.edu Computational approaches can help predict the properties of novel this compound derivatives before they are synthesized, saving significant time and resources. mit.edu

Future research in this area will likely involve the use of sophisticated computational models to predict a wide range of properties, including reactivity, solubility, and biological activity. For instance, density functional theory (DFT) calculations can be used to understand the electronic structure of this compound derivatives and predict their reactivity. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of these molecules and their interactions with biological targets.

This computational approach will enable a more targeted and efficient approach to the design of new this compound-based systems for specific applications. mit.edu By prescreening compounds computationally, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery and materials development process. mit.edu

Exploration of New Applications in Chemical Biology, Catalysis, and Advanced Materials Science

The unique structural features of this compound make it an attractive candidate for exploration in a variety of fields beyond its traditional applications.

Chemical Biology: In chemical biology, this compound derivatives could be developed as molecular probes to study biological processes. For example, by attaching a fluorescent tag to a this compound derivative, it may be possible to visualize its localization and interactions within living cells. researchgate.net Additionally, the development of photoswitchable this compound derivatives could provide tools for controlling biological activity with light, offering high spatiotemporal precision. unimi.it

Catalysis: The potential of this compound derivatives in catalysis is another exciting area for future research. The development of catalysts is crucial for a wide range of chemical transformations. clariant.comclariant.com The nitrogen and carbonyl groups of the succinimide ring could potentially coordinate with metal centers, making this compound derivatives interesting ligands for transition metal catalysis. The steric bulk provided by the tetramethyl substitution could influence the selectivity of catalytic reactions. Future work could focus on synthesizing and screening this compound-based catalysts for various organic transformations.

Advanced Materials Science: In materials science, this compound derivatives could be used as building blocks for the creation of novel polymers and other advanced materials. nbinno.com The rigidity of the succinimide ring and the potential for functionalization make it a versatile component for designing materials with specific properties. For example, incorporating this compound units into a polymer backbone could enhance its thermal stability or alter its solubility. Research in this area could lead to the development of new materials for applications in electronics, coatings, and biomedical devices.

Integration of Green Chemistry Principles in this compound Synthesis and Utilization

The integration of green chemistry principles is a recurring theme that will undoubtedly shape the future of this compound research. chemmethod.comyoutube.com The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. edu.krdgreenchemistry-toolkit.org

Future research on this compound will need to prioritize the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. thepharmajournal.comunife.itrsc.org This includes the development of catalytic methods that have a high atom economy, meaning that a large proportion of the atoms in the reactants are incorporated into the final product. greenchemistry-toolkit.org

Furthermore, the design of this compound derivatives that are biodegradable and have low toxicity will be a key consideration. edu.krdgreenchemistry-toolkit.org By embracing the principles of green chemistry, researchers can ensure that the development and application of this compound and its derivatives are sustainable in the long term.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing tetramethylsuccinimide?

  • This compound (TMS) is typically synthesized via cyclization of methyl-substituted succinic anhydride derivatives. A common method involves reacting dimethylmaleic anhydride with methylamine under reflux in a polar aprotic solvent (e.g., THF or DMF), followed by acid-catalyzed cyclization . Key parameters include temperature control (80–100°C) and stoichiometric ratios of reactants to minimize byproducts. Purity is confirmed via melting point analysis and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the imide ring structure and methyl group positions. For example, the carbonyl carbons in TMS resonate at ~175–180 ppm in 13^{13}C NMR .
  • HPLC/MS : Used to assess purity and detect trace impurities. A C18 reverse-phase column with acetonitrile/water mobile phase is recommended .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1400 cm1^{-1} (C-N stretch) confirm the imide functional group .

Q. What are the common reaction pathways involving this compound in organic synthesis?

  • TMS is frequently used as a directing/protecting group in glycosylation reactions. For example, in purine glycosylations, TMS stabilizes intermediates by preventing unwanted side reactions . It also participates in radical-mediated bromination reactions with N-bromosuccinimide analogs, where steric effects from methyl groups influence regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?

  • Case Study : In the decomposition of N-bromothis compound complexes, initial electron-transfer (ET) mechanisms were challenged due to unexpected products like tris(tetramethylsuccinimido)acetonitrile. Methodological resolution involves:

  • Kinetic Isotope Effects (KIE) : To distinguish between ET and polar mechanisms by comparing reaction rates with deuterated substrates .
  • EPR Spectroscopy : Detect radical intermediates (e.g., succinimidyl radicals) to validate ET pathways .
  • Computational Modeling : DFT calculations to map energy barriers for competing pathways .

Q. How do structural modifications of this compound influence its pharmacological activity compared to analogs like ethosuximide?

  • Experimental Design :

  • Voltage-Clamp Assays : Compare TMS with ethosuximide (ES) and α-methyl-α-phenylsuccinimide (MPS) in modulating GABA-evoked currents in thalamic neurons. TMS exhibits convulsant effects, contrasting with ES/MPS anticonvulsant activity, likely due to steric hindrance altering receptor binding .
  • Structure-Activity Relationship (SAR) : Systematic substitution of methyl groups with bulkier substituents (e.g., phenyl or trifluoromethyl) to evaluate steric/electronic effects on biological activity .

Q. What computational strategies are effective for modeling this compound’s interactions in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Study TMS’s role in stabilizing transition states in glycosylation reactions. Parameters include solvation effects (e.g., acetonitrile vs. DMSO) and hydrogen-bonding networks .
  • Docking Studies : Predict binding affinities of TMS derivatives with biological targets (e.g., GABA receptors) using software like AutoDock Vina .
  • Quantum Mechanical Calculations : Analyze charge distribution in TMS-containing intermediates to explain regioselectivity in bromination reactions .

Methodological Best Practices

  • Data Presentation : Use tables to summarize reaction yields, spectroscopic data, and computational results (e.g., Table 1: Comparative analysis of TMS derivatives in GABA modulation) .
  • Error Analysis : Report standard deviations for replicated experiments and justify significant figures in numerical data (e.g., HPLC purity values rounded to two decimal places) .
  • Ethical Compliance : For in vitro/in vivo studies, include ethics approval statements and detailed protocols for animal/human tissue use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.